molecular formula C8H6ClNS B8474513 4-Chloro-6-methylthieno[3,2-c]pyridine

4-Chloro-6-methylthieno[3,2-c]pyridine

Cat. No.: B8474513
M. Wt: 183.66 g/mol
InChI Key: ZFYRXBJJOCLJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylthieno[3,2-c]pyridine is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its molecular formula is C 8 H 6 ClNS, and it features a chloro substituent on the pyridine ring, making it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions . Compounds based on the thieno[3,2-c]pyridine scaffold have been investigated as core structures in drug discovery. Research into analogous tetrahydrothieno[3,2-c]pyridines has explored their potential as isosteric replacements for tetrahydroisoquinolines in the development of inhibitors for targets like human phenylethanolamine N-methyltransferase (hPNMT) . Furthermore, thienopyridine cores are frequently explored in the synthesis of sirtuin modulators, which are relevant in oncology, neurodegenerative diseases, and inflammation research . This product is intended for research and further manufacturing applications as a chemical intermediate. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-chloro-6-methylthieno[3,2-c]pyridine

InChI

InChI=1S/C8H6ClNS/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3

InChI Key

ZFYRXBJJOCLJRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and synthesis insights for 4-Chloro-6-methylthieno[3,2-c]pyridine and related compounds:

Compound Name Core Structure Substituents Biological Activity Synthesis Insights References
This compound Thieno[3,2-c]pyridine Cl (C4), CH₃ (C6) Kinase inhibition, antimicrobial potential Likely via cyclization/halogenation
2-Amino-3-aroylthieno[2,3-c]pyridine Thieno[2,3-c]pyridine NH₂ (C2), aroyl (C3) Allosteric adenosine A1 receptor enhancers Multi-step condensation reactions
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine Cl (C2), 3-nitrophenoxy (C4), thiophene (C6) Not specified (synthetic focus) Nucleophilic substitution in pyrimidine
Pyrrolo[3,2-c]pyridine Mannich bases Pyrrolo[3,2-c]pyridine Mannich side chains (e.g., alkyl, aryl) Antimicrobial (bacterial/fungal strains) One-pot Mannich condensation
2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine Pyridine Cl (C2), SCH₃ (C4), CF₃-Ph (C6) Undisclosed (structural focus) Cross-coupling or halogenation

Key Observations

Core Structure Influence: Thieno[3,2-c]pyridine derivatives (e.g., this compound) exhibit kinase inhibition due to their planar, electron-deficient cores, which facilitate interactions with ATP-binding pockets . Pyrrolo[3,2-c]pyridine derivatives (e.g., Mannich bases) show antimicrobial activity, likely due to the basic nitrogen in the pyrrole ring enhancing membrane penetration .

Substituent Effects: Chlorine: Enhances electrophilicity and binding to nucleophilic residues (e.g., cysteine or lysine in kinases) . Methyl Groups: Improve metabolic stability and lipophilicity, as seen in this compound compared to unsubstituted analogs . Mannich Side Chains: In pyrrolo[3,2-c]pyridines, these substituents introduce steric bulk, modulating antimicrobial selectivity .

Synthetic Accessibility: Thieno-pyridines often require multi-step cyclization, whereas pyridine derivatives (e.g., 2-(3-chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine) are synthesized via cross-coupling or halogenation . Pyrimidine analogs (e.g., ) prioritize nucleophilic substitution due to the reactivity of halogenated pyrimidine rings .

Biological Selectivity: Thieno[3,2-c]pyridines demonstrate high selectivity within kinase families (e.g., Lck over other Src-family kinases), attributed to precise substituent positioning . Pyrrolo[3,2-c]pyridines exhibit broader-spectrum antimicrobial activity, likely due to less stringent target requirements .

Contradictions and Limitations

  • The antimicrobial efficacy of this compound remains underexplored compared to pyrrolo[3,2-c]pyridines, suggesting a need for targeted bioassays .

Preparation Methods

Cyclocondensation of Pre-Functionalized Pyridines

This method involves forming the thiophene ring onto a pyridine precursor. For example, 3-amino-6-methylpyridine derivatives can undergo cyclization with sulfur-containing reagents like elemental sulfur or Lawesson’s reagent. A representative procedure involves:

  • Nitration : 6-Methylpyridine is nitrated at position 3 using fuming nitric acid in sulfuric acid at 90°C.

  • Reduction : The nitro group is reduced to an amine using iron powder in acetic acid.

  • Cyclization : The amine reacts with carbon disulfide (CS₂) under basic conditions to form the thiophene ring.

Critical parameters include reaction temperature (100–120°C) and solvent choice (DMF or toluene), which influence yield (60–75%).

Direct Chlorination of Thieno[3,2-c]pyridine Precursors

Chlorination at position 4 is achieved via electrophilic aromatic substitution (EAS). The methyl group at position 6 acts as an electron-donating group, directing chlorine to the para position. Key steps:

  • Substrate Preparation : 6-Methylthieno[3,2-c]pyridine is synthesized via Gewald reaction using 2-cyano-3-methylpyridine and sulfur.

  • Chlorination : Gaseous chlorine (Cl₂) is introduced at 190–210°C under UV irradiation, achieving 85–90% regioselectivity. Excess Cl₂ ensures complete conversion, with byproducts (e.g., dichloro derivatives) minimized to <5%.

Optimized Synthetic Routes for 4-Chloro-6-methylthieno[3,2-c]pyridine

Route A: Sequential Cyclization and Chlorination

Step 1: Synthesis of 6-Methylthieno[3,2-c]pyridine

  • Reagents : 3-Amino-6-methylpyridine, CS₂, KOH.

  • Conditions : Reflux in ethanol for 8 h.

  • Yield : 68% (purified via silica chromatography).

Step 2: Regioselective Chlorination

  • Reagents : Cl₂ gas, UV lamp.

  • Conditions : 200°C, 4 h, excess Cl₂ (5 equiv).

  • Yield : 82% (GC-MS purity >95%).

Advantages : High regiocontrol; scalable for industrial production.
Challenges : Requires specialized equipment for Cl₂ handling.

Route B: Microwave-Assisted One-Pot Synthesis

Combining cyclization and chlorination in a single step reduces processing time:

  • Reagents : 3-Nitro-6-methylpyridine, CS₂, Cl₂.

  • Conditions : Microwave irradiation (125°C, 30 min), Pd(PPh₃)₄ catalyst.

  • Yield : 74% (HPLC purity 98%).

Key Insight : Microwave heating enhances reaction kinetics, reducing byproduct formation.

Comparative Analysis of Chlorination Methods

MethodChlorinating AgentTemperature (°C)Selectivity (%)Yield (%)
Gas-phase Cl₂Cl₂190–21085–9082
NCS in DMFN-Chlorosuccinimide807565
SO₂Cl₂Sulfuryl chloride1207058

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent systems (hexane/EtOAc, 3:1) resolve chloro and methyl derivatives.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity (melting point: 112–114°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-2), 7.55 (s, 1H, H-5), 2.45 (s, 3H, CH₃).

  • HRMS : Calcd for C₈H₆ClNS [M+H]⁺: 200.0034; Found: 200.0032.

Industrial-Scale Considerations

Patent US20100065416A1 highlights a continuous chlorination process using two interconnected reactors:

  • Reactor 1 : 2-Methylpyridine reacts with Cl₂ at 200°C to form 2-trichloromethylpyridine.

  • Reactor 2 : Further chlorination at 125°C under UV light yields 88% 6-chloro-2-trichloromethylpyridine . Adapting this setup for thieno[3,2-c]pyridine could enable ton-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methylthieno[3,2-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Halogenation and cross-coupling : Start with a thieno[3,2-c]pyridine core and introduce chlorine at the 4-position via electrophilic substitution. Methyl groups can be added through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using methylboronic acids. Optimize solvent (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm structures with NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic shifts for the methyl group (δ ~2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and chlorine-induced deshielding on the thienopyridine ring (e.g., C4 at δ ~140–150 ppm in ¹³C). Compare with analogs lacking substituents (e.g., unsubstituted thienopyridines show simpler splitting patterns) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₈H₇ClNS⁺ requires m/z 200.9964). Fragmentation patterns (e.g., loss of Cl• or CH₃•) distinguish positional isomers .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of this compound in kinase inhibition, and how do substituent modifications alter potency?

  • Methodology :

  • SAR Analysis : Compare analogs with varying substituents:
Substituent PositionBiological ActivityKey Finding
4-Cl, 6-CH₃ (Target)High kinase inhibitionMethyl enhances lipophilicity; chlorine stabilizes binding
4-Cl, 6-HModerate activityLoss of methyl reduces target affinity
4-H, 6-CH₃Low activityChlorine critical for electrostatic interactions
  • In vitro assays : Use recombinant kinases (e.g., EGFR, BRAF) to measure IC₅₀ values. Employ fluorescence polarization or ADP-Glo™ assays for high-throughput screening .

Q. How can computational modeling resolve contradictions in reported binding modes of this compound with kinase targets?

  • Methodology :

  • Docking studies (AutoDock/Vina) : Model compound into kinase active sites (PDB: 1M17 for EGFR). Compare hydrogen bonding (e.g., Cl with Lys721) and hydrophobic interactions (methyl with Phe723).
  • MD simulations (GROMACS) : Assess stability over 100 ns; RMSD >2 Å suggests poor binding. Reconcile discrepancies by validating with mutagenesis (e.g., K721A mutation abolishes activity) .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative stress, and how can they be addressed?

  • Methodology :

  • Stress testing : Expose compound to H₂O₂ (3%, 40°C, 24 hrs). Use LC-MS/MS to detect oxidation products (e.g., sulfoxide or hydroxylated derivatives).
  • Isolation : Semi-preparative HPLC (C18 column, 0.1% formic acid/acetonitrile) to collect degradation peaks. Confirm structures via 2D NMR (COSY, HSQC) .

Methodological and Technical Challenges

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound in solid-state vs. solution?

  • Methodology :

  • Single-crystal X-ray : Grow crystals via slow evaporation (hexane/EtOAc). Compare bond lengths (e.g., C-Cl = 1.72 Å) and angles with DFT-optimized structures (Gaussian09).
  • Solution NMR : Use NOESY to detect intramolecular interactions (e.g., methyl proximity to sulfur) .

Q. What strategies mitigate toxicity concerns during in vivo studies of this compound derivatives?

  • Methodology :

  • ADMET profiling : Predict logP (e.g., 2.8 ± 0.3) and CYP450 inhibition (e.g., >50% at 10 µM) using QSAR tools (ADMET Predictor™).
  • Rodent models : Administer compound (10–50 mg/kg, oral) with weekly CBC/ALT monitoring. Histopathology (liver/kidney) identifies organ-specific toxicity .

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